molecular formula C11H12O6 B1233844 2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid

2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid

Cat. No.: B1233844
M. Wt: 240.21 g/mol
InChI Key: QJYRAJSESKVEAE-PSASIEDQSA-N
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Description

2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carboxylic acid and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid typically involves the reaction of 2-arylaminonicotinic acids with succinic anhydride. This reaction occurs at room temperature in both aprotic and hydroxylated solvents, such as acetic acid . The resulting compounds are crystalline and soluble in alcohol, DMF, dioxane, and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and other proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, such as antimicrobial or anticoagulant activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 2-arylaminonicotinic acid, such as:

Uniqueness

What sets 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid apart from these similar compounds is its unique combination of functional groups, which provides it with a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(1R,6R)-2-(3-carboxypropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1

InChI Key

QJYRAJSESKVEAE-PSASIEDQSA-N

SMILES

C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O

Isomeric SMILES

C1=C[C@H]([C@@H](C(=C1)C(=O)CCC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O

Synonyms

2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid
SHCHC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
Reactant of Route 2
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
Reactant of Route 3
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
Reactant of Route 4
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
Reactant of Route 5
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
Reactant of Route 6
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid

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